2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate
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Overview
Description
2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C26H24N2O6 This compound is known for its unique structural features, which include an allyloxy group, a carbohydrazonoyl group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 4-allyloxybenzoic acid with a suitable reagent to form the allyloxybenzoyl intermediate.
Introduction of the Carbohydrazonoyl Group: The allyloxybenzoyl intermediate is then reacted with hydrazine to introduce the carbohydrazonoyl group.
Bromination: The resulting compound is subjected to bromination to introduce the bromophenyl group.
Esterification: Finally, the compound is esterified with 4-methoxybenzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Refluxing: To ensure complete reaction and high yield.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Leads to the formation of substituted derivatives of the original compound.
Scientific Research Applications
2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate: A similar compound with a methoxy group instead of a bromine atom.
4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Another similar compound with slight structural variations.
Uniqueness
2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
769149-50-0 |
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Molecular Formula |
C25H21BrN2O5 |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H21BrN2O5/c1-3-14-32-22-11-4-17(5-12-22)24(29)28-27-16-19-15-20(26)8-13-23(19)33-25(30)18-6-9-21(31-2)10-7-18/h3-13,15-16H,1,14H2,2H3,(H,28,29)/b27-16+ |
InChI Key |
QHGZWXWTIQCXHK-JVWAILMASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)OCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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